Product packaging for 3-(2-Hydroxyethoxy)phenol(Cat. No.:CAS No. 20150-19-0)

3-(2-Hydroxyethoxy)phenol

Cat. No.: B041959
CAS No.: 20150-19-0
M. Wt: 154.16 g/mol
InChI Key: KKOWMCYVIXBCGE-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Ether Chemistry

Phenolic ethers are a class of organic compounds where an alkoxy group is attached to the aromatic ring of a phenol (B47542). wikipedia.org This structural feature imparts a unique combination of properties, blending the characteristics of both ethers and phenols. wikipedia.org Generally, ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. researchgate.net The presence of the aromatic ring in phenolic ethers, however, reduces their solubility in polar solvents like water compared to their aliphatic counterparts. wikipedia.org

3-(2-Hydroxyethoxy)phenol, with its molecular formula C8H10O3, is a specific example of a phenolic ether. ontosight.aiontosight.ai Its structure consists of a phenol backbone with a 2-hydroxyethoxy group substituted at the third carbon of the benzene (B151609) ring. ontosight.ai This substitution involves the replacement of a hydrogen atom on the phenol ring. ontosight.ai The presence of both a hydroxyl (-OH) group on the ring and another at the end of the ethoxy chain contributes to its chemical reactivity and physical properties. ontosight.ai

The synthesis of phenolic ethers can be achieved through various methods, with the Williamson ether synthesis being a classic and widely used approach. researchgate.net This method involves the reaction of a phenoxide ion with a primary alkyl halide. Other synthetic routes include the condensation of a phenol with an alcohol. wikipedia.org The cleavage of the ether bond in phenolic ethers is notably more challenging than in alkyl ethers due to the electron-withdrawing nature of the aromatic ring. wikipedia.org

Structural Isomerism of Hydroxyethoxyphenols: A Comparative Analysis

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the case of hydroxyethoxyphenols (C8H10O3), the position of the hydroxyethoxy group on the phenol ring gives rise to three structural isomers: 2-(2-Hydroxyethoxy)phenol (B1293960) (ortho-), this compound (meta-), and 4-(2-Hydroxyethoxy)phenol (para-).

The ortho isomer, 2-(2-Hydroxyethoxy)phenol, is synthesized from catechol and is noted for its strong hydrogen-bonding interactions, which influence its crystallinity. It serves as a building block in the synthesis of macrocyclic compounds like lipophilic benzocrown ethers.

The para isomer, 4-(2-Hydroxyethoxy)phenol, has the hydroxyethoxy group at the para position. Its synthesis can be achieved through the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether. prepchem.com

The meta isomer, the focus of this article, is this compound. It is also known by the synonym 2-(3-Hydroxyphenoxy)ethanol. sigmaaldrich.com While detailed comparative studies are not extensively documented in the provided results, the differing substitution patterns inherently lead to variations in physical properties such as melting point, boiling point, and solubility, as well as in their chemical reactivity and biological activity. For instance, positional isomerism is known to affect the electrochemical properties of related phenolic compounds.

Table 1: Comparison of Hydroxyethoxyphenol Isomers

Isomer Position of Hydroxyethoxy Group Molecular Formula Key Features/Applications
2-(2-Hydroxyethoxy)phenol Ortho C8H10O3 Used in synthesis of macrocyclic compounds; strong hydrogen bonding.
This compound Meta C8H10O3 Also known as 2-(3-Hydroxyphenoxy)ethanol. sigmaaldrich.com
4-(2-Hydroxyethoxy)phenol Para C8H10O3 Synthesized via hydrogenation of a benzyl (B1604629) ether precursor. prepchem.com

Evolution of Research Trajectories for Hydroxyethoxyphenol Scaffolds

Research into hydroxyethoxyphenol scaffolds has evolved, driven by their potential applications in various fields of chemistry and materials science. The term "scaffold" in this context refers to the core molecular framework that can be modified to create a variety of derivatives with specific functionalities. nih.govfrontiersin.org

Initially, research likely focused on the fundamental synthesis and characterization of these compounds. Modern synthetic methods have advanced to include catalytic systems that improve yield and selectivity. The unique structural features of hydroxyethoxyphenols make them valuable intermediates in the synthesis of more complex molecules. For instance, 2-(2-Hydroxyethoxy)phenol is a key component in the creation of crown ethers, which are known for their ability to selectively bind cations.

Current research trends in materials science, particularly in tissue engineering, often involve the use of scaffolds to support cell growth and tissue regeneration. nih.govfrontiersin.orgnih.gov While direct applications of this compound in this specific area are not detailed in the search results, the general principles of scaffold design emphasize the importance of surface properties and chemical composition to facilitate biological interactions. nih.govfrontiersin.org The functional groups present in hydroxyethoxyphenols could potentially be modified to create biocompatible materials. The evolution of research in this area points towards the development of functional materials with tailored properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₀O₃ B041959 3-(2-Hydroxyethoxy)phenol CAS No. 20150-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethoxy)phenol
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InChI

InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2
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InChI Key

KKOWMCYVIXBCGE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID2068503
Record name Phenol, 3-(2-hydroxyethoxy)-
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Molecular Weight

154.16 g/mol
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CAS No.

49650-88-6, 20150-19-0
Record name 3-(2-Hydroxyethoxy)phenol
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Record name 3-Hydroxyphenyl glycol
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name 3-(2-hydroxyethoxy)phenol
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Advanced Synthetic Methodologies for 3 2 Hydroxyethoxy Phenol and Its Analogues

Strategic Approaches to Aryloxyethanol Formation

The formation of the aryloxyethanol linkage is a critical step in the synthesis of 3-(2-hydroxyethoxy)phenol and its analogues. Key strategies include the ring-opening of epoxides and the use of cyclic carbonates.

Phenol (B47542) Alkylation via Epoxide Ring Opening

The reaction of a phenol with an epoxide, such as ethylene (B1197577) oxide, is a well-established method for preparing hydroxyalkylphenyl ethers. google.com This reaction involves the nucleophilic attack of the phenoxide ion on the epoxide ring, leading to its opening and the formation of the desired aryloxyethanol. The reactivity of the epoxide's carbon atoms makes them highly susceptible to nucleophilic attack, a process driven by the relief of significant ring strain. libretexts.org

However, this method presents several challenges. The use of highly reactive and gaseous ethylene oxide necessitates specialized pressure equipment and handling procedures. google.comgoogleapis.com Furthermore, the reaction can lead to the formation of poly-oxyalkylated byproducts, requiring careful control of reaction conditions and subsequent purification steps. google.comgoogleapis.com

Recent research has focused on overcoming these limitations. For instance, studies have investigated the use of latent hardening accelerators, such as tetraphenylphosphonium-tetraphenylborate (TPP-K), to catalyze the phenol-epoxide ring-opening reaction. nih.gov Density functional theory (DFT) studies have elucidated the reaction mechanism, showing that the reaction is initiated by the cleavage of the P-B bond in TPP-K, leading to the formation of a phenoxide ion that then attacks the epoxide. nih.gov Another approach involves the use of lithium perchlorate (B79767) in diethyl ether, which facilitates the highly regioselective ring opening of epoxides with poor nucleophiles under mild conditions. organic-chemistry.org

Hydroxyalkylation utilizing Cyclic Carbonates

An alternative and often preferred method for the synthesis of aryloxyethanols is the reaction of phenols with cyclic organic carbonates, such as ethylene carbonate. google.comgoogleapis.com This approach avoids the handling issues associated with ethylene oxide and often provides higher selectivity. The reaction proceeds with the evolution of carbon dioxide. google.com

Various catalysts have been developed to improve the efficiency of this reaction. Alkali carbonates or the alkali salt of the phenol itself can be used. google.com More advanced catalytic systems include:

Potassium Iodide: This catalyst allows the reaction to be conducted at a neutral pH under relatively mild conditions, accommodating a wider range of functional groups on the phenol. google.com

Triorganophosphine Catalysts: Triphenylphosphine (B44618) has been shown to be an effective catalyst for the hydroxyalkylation of phenols with cyclic carbonates. google.comgoogleapis.com

Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): This catalyst enables the synthesis of various aryl β-hydroxyethyl ethers in good to excellent yields with very low catalyst loading (0.1–1 mol%). researchgate.netresearchgate.netresearchgate.net

The reaction conditions, such as temperature and solvent, play a crucial role in the outcome. For example, the reaction of catechol with ethylene carbonate is effectively carried out in dimethylformamide (DMF) at 170 °C. The molar ratio of the reactants is also critical; for instance, in the synthesis of resorcinol (B1680541) di-(2-hydroxyethyl) ether from resorcinol and ethylene carbonate, a 2:1 molar ratio of ethylene carbonate to resorcinol is employed to achieve the desired degree of hydroxyalkylation. google.com

Table 1: Comparison of Catalysts for Hydroxyalkylation of Phenols with Ethylene Carbonate

Catalyst Typical Reaction Conditions Advantages Yields
Potassium Iodide 100-210°C, neutral pH google.com Mild conditions, good functional group tolerance google.com High google.com
Triphenylphosphine 150-175°C google.com Effective for di- and polyhydric phenols google.com 76-97% google.com
Tetrabutylammonium Fluoride (TBAF) 170°C, DMF, 0.1-1 mol% catalyst researchgate.netresearchgate.net Low catalyst loading, high efficiency researchgate.netresearchgate.net 66-98% researchgate.net

Development of Novel Synthetic Routes

Beyond the direct formation of the aryloxyethanol moiety, research has explored novel synthetic pathways to construct more complex molecular architectures based on the this compound scaffold.

Pathways for Intramolecular Cyclization to Heterocyclic Systems

The 2-(hydroxyethoxy)phenol structure is a valuable precursor for the synthesis of heterocyclic systems, particularly 2,3-dihydrobenzo[b] google.comCurrent time information in Bangalore, IN.dioxine. This can be achieved through intramolecular cyclization. One effective method involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). frontiersin.orgnih.gov

In a different approach, the cyclization of 2-(2-hydroxyethyl)phenol can be achieved under acidic conditions using the ion-exchange resin Amberlyst-15. frontiersin.orgnih.gov Theoretical calculations suggest this reaction proceeds through the formation of a phenonium ion intermediate. frontiersin.orgnih.gov

Multi-Component and Convergent Synthetic Strategies for Complex Derivatives

The development of multi-component and convergent synthetic strategies allows for the efficient construction of complex derivatives of this compound. These strategies are particularly important in drug discovery and materials science. For example, the selective mono-N-alkylation of aromatic amines and O-alkylation of phenols can be achieved using potassium carbonate as a promoter under mild conditions. thieme-connect.de This method demonstrates a tolerance for a variety of functional groups and has been applied to the formal synthesis of several pharmaceutical compounds. thieme-connect.de

Optimization of Synthetic Protocols for Enhanced Efficiency and Selectivity

The choice of catalyst is paramount. For the hydroxyalkylation with cyclic carbonates, catalysts like potassium iodide and tetrabutylammonium fluoride have been shown to provide high yields and selectivity under relatively mild conditions. google.comresearchgate.netresearchgate.net The use of heterogeneous catalysts, such as zeolites, is also being explored to facilitate catalyst recovery and reuse. researchgate.netresearchgate.net

Control of reaction parameters such as temperature, solvent, and reactant stoichiometry is also critical. For instance, in the synthesis of 2-phenoxyethanol (B1175444) from phenol and ethylene carbonate, a moderate excess of ethylene carbonate can lead to total phenol conversion with high selectivity. researchgate.net The reaction can be conducted without a solvent, which is a greener approach. researchgate.net

Purification techniques such as fractional distillation or crystallization from a polar solvent are often employed to obtain the final product in high purity. google.com In some cases, the product can be used directly in subsequent reactions without extensive purification. googleapis.com

Catalytic Systems in Etherification and Cyclization Reactions

Catalysis is central to the modern synthesis of this compound, enabling milder reaction conditions, higher yields, and greater control over product formation compared to traditional stoichiometric methods. Both etherification to form the target molecule and its subsequent cyclization into valuable heterocyclic structures are dominated by catalytic processes.

Etherification Reactions

The primary method for synthesizing (2-hydroxyethoxy)phenols is the hydroxyethoxylation of a corresponding dihydroxybenzene, such as resorcinol. The reaction of phenols with ethylene carbonate has emerged as a superior alternative to the use of hazardous reagents like ethylene oxide or 2-chloroethanol. This transformation is facilitated by a variety of catalytic systems.

Alkali metal carbonates and hydroxides, such as potassium carbonate, are effective catalysts for the reaction between resorcinol and ethylene carbonate. google.comgoogle.com The process typically involves heating the reactants in the presence of the catalyst to achieve good yields of the corresponding hydroxyethyl (B10761427) ether. google.comgoogle.com To enhance reaction rates and efficiency, particularly in biphasic systems, phase-transfer catalysts like tetrabutylammonium iodide (TBAI) are employed. mdpi.com For instance, TBAI facilitates the hydroxyalkylation of phenolic aldehydes like vanillin (B372448) with ethylene carbonate. mdpi.com Organocatalysts, including triphenylphosphine (TPP) and trioctylamine (B72094) (TOA), have also been utilized to catalyze the reaction of phenols with ethylene carbonate. researchgate.net

In the pursuit of more sustainable and recyclable systems, heterogeneous catalysts are increasingly favored. Zeolites, such as Na-mordenite, have been successfully used for the solventless synthesis of 2-phenoxyethanol from phenol and ethylene carbonate, offering high selectivity and catalyst stability. researchgate.netrsc.org Another approach involves using activated carbon-loaded phosphoric acid, which provides a low-cost, easily separable, and reusable catalyst for the synthesis of alkoxy-phenols. google.com

Advanced cross-coupling reactions also provide a route to these structures. Copper(II)-catalyzed coupling of aryl bromides with ethylene glycol represents a powerful method for forming the C-O ether bond, as demonstrated in the synthesis of 1-(3-(2-hydroxyethoxy)phenyl)ethanone. rsc.org Furthermore, palladium-catalyzed reactions, such as the decarboxylative etherification of phenols with vinyl ethylene carbonate, showcase the utility of transition metal catalysis in creating complex aryl ethers with high regioselectivity. nih.gov

Phenol SubstrateReagentCatalyst SystemKey ConditionsProduct TypeRef.
ResorcinolEthylene CarbonateAlkali Metal Carbonate/Hydroxide130–150°CResorcinol bis(hydroxyethyl)ether google.comgoogle.com
VanillinEthylene CarbonateTetrabutylammonium Iodide (TBAI)110°C, 24 h4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde mdpi.com
PhenolEthylene CarbonateNa-MordeniteSolventless, 5-7 h2-Phenoxyethanol researchgate.netrsc.org
PyrocatecholDiethyl CarbonateActivated Carbon-Loaded Phosphoric Acid200°C, 4 h2-Ethoxyphenol google.com
1-Bromo-3-methoxybenzeneEthylene GlycolCopper(II) Chloride / K₂CO₃130°C, 20 h2-(3-Methoxyphenoxy)ethanol rsc.org
PhenolsVinyl Ethylene CarbonatePdCl₂(dppf) / Cs₂CO₃80°C, 15 hAllylic Aryl Ethers nih.gov

Cyclization Reactions

This compound and its ortho- and para-isomers serve as valuable precursors for the synthesis of heterocyclic compounds, particularly benzodioxane derivatives. These cyclization reactions are typically intramolecular processes facilitated by specific catalysts.

A prominent example is the synthesis of 2,3-dihydrobenzo[b]- google.comgoogle.comdioxine from 2-(2-hydroxyethoxy)phenol (B1293960). This reaction can be efficiently catalyzed by organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-Diazabicyclo[2.2.2]octane), or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) using dimethyl carbonate (DMC) as both a reagent and a green solvent. frontiersin.org

Acid catalysis is another effective strategy. The cyclization of 2-(2-hydroxyethyl)phenol can be achieved using the solid acid catalyst Amberlyst-15, an ion-exchange resin. frontiersin.org This reaction proceeds through the formation of a phenonium ion intermediate, promoted by the interaction with DMC. frontiersin.org Analogues containing different functional groups can also undergo cyclization. For example, 3-(2-hydroxyethoxy)-β-lactam intermediates can be cyclized to form novel 1,4-dioxan-2-ones. researchgate.net More specialized methods, such as oxidative cyclization using hypervalent iodine reagents like phenyliodine diacetate (PIDA), have been applied to phenol derivatives to construct complex polycyclic systems. mdpi.com

SubstrateReagent / CatalystProductReaction TypeRef.
2-(2-Hydroxyethoxy)phenolDimethyl Carbonate / DABCO2,3-Dihydrobenzo[b]- google.comgoogle.comdioxineIntramolecular Cyclization / Organocatalysis frontiersin.org
2-(2-Hydroxyethyl)phenolDimethyl Carbonate / Amberlyst-152,3-Dihydrobenzofuran (B1216630)Intramolecular Cyclization / Acid Catalysis frontiersin.org
3-(2-Hydroxyethoxy)-β-lactam intermediate-1,4-Dioxan-2-one derivativeIntramolecular Cyclization researchgate.net
Phenol derivative with ortho-azidoethyl side chainPhenyliodine diacetate (PIDA)Aaptamine analogueOxidative Cyclization mdpi.com

Process Intensification and Green Chemistry Considerations

The production of this compound and its analogues is increasingly guided by the principles of green chemistry and process intensification, which aim to create more sustainable, efficient, and safer chemical processes.

Green Chemistry Approaches

The shift towards greener synthesis is evident in several key areas. The use of dimethyl carbonate (DMC) and ethylene carbonate as reagents is a significant improvement in safety and environmental impact over traditional chemicals like phosgene (B1210022) and ethylene oxide. frontiersin.org DMC, in particular, is a versatile green reagent that can act as a solvent, a methoxycarbonylating agent, and a leaving group promoter, thereby simplifying reaction setups. frontiersin.org

The synthesis of analogues from bio-based feedstocks represents another important green strategy. Phenolic compounds derived from lignin (B12514952), such as vanillin, or from cashew nutshell liquid, like cardanol, can be used to produce sustainable versions of (2-hydroxyethoxy)phenol derivatives. mdpi.comacs.org Furthermore, the use of enzymatic catalysis offers a highly selective and mild route for transformations. For example, enzyme-based transesterification has been used to synthesize polyesters from 8-(3-(2-hydroxyethoxy)phenyl)octan-1-ol in a solventless system at temperatures below 90°C, exemplifying a truly green process. acs.org

Process Intensification

Process intensification focuses on developing smaller, more efficient, and often safer manufacturing technologies. A key strategy in the synthesis of this compound analogues is the implementation of solventless reaction conditions. researchgate.netrsc.org By eliminating the need for a separate solvent, these processes reduce waste, decrease energy consumption for solvent removal, and simplify product purification. The use of DMC as both a reagent and a solvent is a prime example of process integration, where multiple functions are combined into a single substance. frontiersin.org

Looking forward, advanced manufacturing technologies hold promise for further intensification. While not yet specifically documented for this compound, the use of microreactors and 3D-printed monolithic reactors is a growing trend in chemical synthesis. csic.esmdpi.com These technologies offer superior control over heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, particularly for highly exothermic or rapid reactions. csic.esmdpi.com The development of such continuous-flow systems could represent the next frontier in the efficient and sustainable production of this important chemical compound and its derivatives.

Investigating the Chemical Reactivity and Transformations of 3 2 Hydroxyethoxy Phenol

Reactions at the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is characterized by its acidity and the ability of its oxygen atom's lone pairs to participate in the resonance of the aromatic ring. These features are central to its reactivity.

The aromatic ring of 3-(2-Hydroxyethoxy)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and the ether-linked hydroxyethoxy groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). byjus.com The meta-positioned hydroxyethoxy group also acts as an ortho- and para-director, further activating positions 2 and 4. The combined effect of these two groups makes positions 2, 4, and 6 highly nucleophilic and thus susceptible to substitution.

Common electrophilic substitution reactions applicable to phenols include nitration and halogenation. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO₂) onto the ring, typically yielding a mixture of ortho- and para-substituted isomers. byjus.com

Halogenation: Phenols react readily with halogens like bromine, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a solvent of low polarity can yield monobromophenols, while treatment with bromine water often leads to the formation of polybrominated products, such as a tribromophenol derivative. byjus.com

The high reactivity can sometimes be difficult to control, potentially leading to multiple substitutions or oxidative decomposition. libretexts.org To achieve greater control and selectivity, the highly activating hydroxyl group can be temporarily converted into a less activating group, such as an acetate (B1210297) ester, through acetylation. This attenuates its directing influence, allowing for more controlled substitution, after which the acetyl group can be removed by hydrolysis to restore the phenol (B47542). libretexts.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions for Phenols

ReactionTypical ReagentsProduct TypeKey Observation
NitrationDilute HNO₃, 298 KOrtho- and Para-nitrophenolsYields a mixture of isomers. byjus.com
HalogenationBr₂ in CHCl₃ or CS₂MonobromophenolsReaction proceeds without a Lewis acid catalyst. byjus.com
PolyhalogenationAqueous Bromine (Bromine water)2,4,6-Tribromophenol precipitateDemonstrates the high activation of the ring by the -OH group. byjus.com
Kolbe's Reaction1. NaOH, 2. CO₂, then H⁺Ortho-Hydroxybenzoic acid derivativeInvolves a weak electrophile (CO₂) reacting with the highly reactive phenoxide ion. byjus.com

The phenolic hydroxyl group can be converted to an ester through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. The choice of catalyst is crucial for achieving selectivity, especially in a molecule like this compound which also possesses a primary aliphatic alcohol.

Research on lignin (B12514952) model compounds, which feature both phenolic and aliphatic hydroxyls, reveals that the relative reactivity can be tuned. rsc.org

With a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the phenolic hydroxyl group exhibits higher reactivity towards esterification with acetic anhydride (B1165640). rsc.org

Conversely, when using catalysts such as sodium acetate or sulfuric acid, the aliphatic hydroxyl group is preferentially esterified. rsc.org

This chemoselectivity is a critical consideration in synthetic design. Under basic catalysis, phenols are readily deprotonated to form phenoxide ions, which are highly nucleophilic. This can lead to competition between the aliphatic and phenolic hydroxyl groups during esterification, often necessitating a protection strategy for one of the groups to ensure a specific outcome. researchgate.net

Table 2: Catalyst-Dependent Selectivity in the Esterification of Phenolic vs. Aliphatic Hydroxyls

CatalystMore Reactive Hydroxyl GroupReference
4-Dimethylaminopyridine (DMAP)Phenolic rsc.org
Sodium AcetateAliphatic rsc.org
Sulfuric AcidAliphatic rsc.org

Alkylation of the phenolic hydroxyl group to form an ether is a common transformation, typically achieved by reacting the corresponding phenoxide ion with an alkyl halide (the Williamson ether synthesis). Due to the higher acidity of the phenolic proton compared to the aliphatic alcohol proton, selective deprotonation and subsequent alkylation at the phenolic center can be achieved with careful choice of base. wikipedia.org

A process for the O-alkylation of phenolic compounds containing multiple hydroxyl groups has been developed using dialkyl carbonates as the alkylating agent in the presence of bases like potassium carbonate or caesium carbonate at elevated temperatures (170-200 °C). google.com Efficient and selective methods for O-alkylation of phenols in the presence of other functional groups are synthetically valuable.

Reactions at the Aliphatic Hydroxyl Functionality

The 2-hydroxyethoxy side chain contains a primary aliphatic alcohol, which undergoes its own characteristic set of reactions, distinct from the phenolic moiety.

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid. The final product depends on the strength and type of the oxidizing agent used. savemyexams.comlibretexts.org A significant challenge is achieving selective oxidation of the primary alcohol without affecting the electron-rich and easily oxidized phenol ring.

Mild Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are commonly employed for this purpose. chemistrysteps.comjove.commasterorganicchemistry.com These methods are designed to prevent the over-oxidation of the initially formed aldehyde to a carboxylic acid. chemguide.co.uk Research has shown that certain catalyst systems can achieve high selectivity. For instance, benzylic alcohols containing a phenolic hydroxyl group on the ring have been selectively oxidized to the corresponding aldehydes using a cis-dioxomolybdenum(VI) complex with H₂O₂ as the oxidant, without affecting the phenol group. raco.cat Similarly, catalyst systems like (bpy)CuI/TEMPO with air as the oxidant can selectively oxidize primary alcohols in the presence of other sensitive functional groups. organic-chemistry.org

Strong Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), will typically oxidize a primary alcohol to a carboxylic acid. libretexts.orgchemistrysteps.commasterorganicchemistry.com Under these conditions, the initially formed aldehyde is further oxidized. libretexts.org

Table 3: Oxidation Products of the Aliphatic Alcohol Moiety

Oxidizing Agent ClassExample ReagentsProductReference
Mild / SelectivePCC, Dess-Martin Periodinane (DMP), Swern OxidationAldehyde chemistrysteps.comjove.com
StrongKMnO₄, H₂CrO₄ (Jones Reagent)Carboxylic Acid libretexts.orgmasterorganicchemistry.com

The term "reduction" when applied to an alcohol typically refers to its deoxygenation—the complete removal of the hydroxyl group to form an alkane. This transformation requires breaking a strong carbon-oxygen bond. Achieving this selectively for the aliphatic alcohol while leaving the phenolic hydroxyl and the aromatic ether linkage intact presents a synthetic challenge.

Recent advances in catalysis have provided methods for the direct deoxygenation of aliphatic primary alcohols with high functional group tolerance. A ruthenium-catalyzed process, based on a dehydrogenation/Wolff-Kishner reduction sequence, has been shown to effectively deoxygenate aliphatic primary alcohols with excellent selectivity, even in the presence of free hydroxyl groups like phenols. acs.org Another strategy involves converting the primary alcohol into a better leaving group, such as a diphenyl phosphate (B84403) ester, which can then be reduced with a reagent like lithium triethylborohydride. This method has demonstrated selective deoxygenation of a primary alcohol in the presence of a secondary one. organic-chemistry.orgresearchgate.net These catalytic methods represent a significant improvement over classical multi-step procedures that often require harsh conditions and stoichiometric reagents. acs.org

Derivatization Strategies for Functional Group Interconversion

The presence of two distinct hydroxyl groups—one phenolic and one alcoholic—in this compound allows for a range of derivatization strategies aimed at functional group interconversion. These strategies are crucial for synthesizing more complex molecules and for modifying the compound's properties for various applications. Key reactions include etherification, esterification, and conversion to other functional moieties.

The selective functionalization of either the phenolic or the primary alcohol group is a significant aspect of its chemistry. Classical protection group strategies, often employed in organic synthesis, can be used to achieve selective reactions. For instance, the more acidic phenolic hydroxyl group can be selectively deprotonated with a suitable base and then reacted with an electrophile, leaving the alcoholic hydroxyl group intact. Conversely, the primary alcohol can be targeted under conditions that favor its reactivity over the less nucleophilic phenol.

A common derivatization is the conversion of the hydroxyl groups into better leaving groups, such as tosylates, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) can convert the hydroxyl groups into tosylates. core.ac.uk This transformation is a key step in preparing the molecule for subsequent reactions, such as intramolecular cyclization or intermolecular coupling.

Furthermore, functional group interconversions can be employed to introduce entirely new functionalities. The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids, or they can be replaced by halogens, which can then participate in a variety of cross-coupling reactions. These derivatization strategies are fundamental in harnessing this compound as a versatile building block in organic synthesis. epo.org

Intramolecular Cyclization and Ring-Closing Transformations

The strategic positioning of the hydroxyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

A significant application of this compound is in the synthesis of benzo-fused heterocycles, particularly 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine. frontiersin.org This transformation can be achieved through intramolecular Williamson ether synthesis. The process typically involves the conversion of one of the hydroxyl groups into a good leaving group, followed by nucleophilic attack by the other hydroxyl group.

Research has shown that this cyclization can be effectively carried out using dimethyl carbonate (DMC) in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). frontiersin.orgthieme-connect.com This method is considered a green chemical process, avoiding the use of hazardous reagents. thieme-connect.com The reaction proceeds by methoxycarbonylation of one hydroxyl group, followed by an intramolecular BAl2 type nucleophilic substitution to close the ring. nih.govfrontiersin.org

The following table summarizes the conditions and outcomes of a typical cyclization reaction:

ReactantReagentCatalystSolventTemperatureProductYieldReference
This compoundDimethyl Carbonate (DMC)DABCODMC90°C2,3-Dihydrobenzo[b] researchgate.netnih.govdioxineExcellent frontiersin.orgthieme-connect.com

This reaction highlights a novel, halogen-free pathway to synthesize benzo-fused six-membered 1,4-heterocycles. researchgate.netthieme-connect.comgrafiati.com

The mechanism of the intramolecular cyclization of this compound has been a subject of detailed investigation. In the case of the dimethyl carbonate (DMC) mediated cyclization, theoretical and experimental studies support a two-step mechanism. nih.govfrontiersin.org

The first step involves the methoxycarbonylation of one of the hydroxyl groups, typically the more accessible primary alcohol, via a BAc2 mechanism. nih.gov This is followed by an intramolecular SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of the newly formed carbonate, leading to ring closure and the elimination of a methyl carbonate anion. This intramolecular alkylation proceeds via a BAl2 mechanism. nih.govfrontiersin.org The high efficiency of this ring-closing step is attributed to favorable entropic effects. nih.gov

Alternative mechanisms can also be at play depending on the reaction conditions. For instance, under acidic conditions, the formation of a phenonium ion has been proposed as a key intermediate in the cyclization to form 2,3-dihydrobenzofuran (B1216630) derivatives from related 2-(2-hydroxyethyl)phenols. nih.govfrontiersin.org This pathway involves the protonation of the ether oxygen, followed by intramolecular attack of the aromatic ring. nih.govfrontiersin.orgunito.it

Understanding these mechanistic details is crucial for optimizing reaction conditions and for designing new synthetic routes to a variety of heterocyclic compounds.

Intermolecular Coupling and Cross-Linking Reactions

Beyond intramolecular reactions, this compound is a valuable monomer in polymerization and cross-linking reactions, owing to its bifunctional nature.

The presence of two hydroxyl groups allows this compound to act as a diol in polycondensation reactions. It can be reacted with diacids or their derivatives to form polyesters. For example, it has been used as a comonomer in the synthesis of aromatic-aliphatic polyesters. rsc.org The incorporation of this monomer can influence the final properties of the polymer, such as its crystallinity and glass transition temperature. rsc.org

Furthermore, the phenolic hydroxyl group can participate in different types of coupling reactions. For instance, it can undergo oxidative coupling reactions. The molecule can also be functionalized to introduce other reactive groups, such as vinyl or allyl ethers, which can then be used in radical polymerization or cross-linking processes.

Recent research has explored the use of this compound derivatives in the synthesis of advanced materials. For example, it is a precursor for photoinitiators like Irgacure 2959 (2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone), which is widely used in UV-curable coatings and hydrogels for tissue engineering. nih.govsci-hub.seumaine.edu In these applications, the molecule is part of a larger system that undergoes photo-induced cross-linking to form a stable network. nih.govsci-hub.se

The ability of this compound to participate in both linear polymerization and network formation makes it a versatile component in materials science for creating polymers with tailored properties.

Academic Research Applications in Chemical Synthesis and Materials Science

Precursor in Organic Synthesis and Complex Molecule Assembly

The dual functionality of 3-(2-Hydroxyethoxy)phenol makes it a valuable precursor in the assembly of intricate molecular structures. Its ability to participate in various coupling and cyclization reactions has been exploited in the synthesis of macrocycles, sophisticated molecular architectures, and advanced synthetic targets.

Role in the Synthesis of Macrocyclic Frameworks

Macrocycles are large ring structures that are of significant interest in host-guest chemistry, catalysis, and materials science. This compound can serve as a key component in the construction of these frameworks. For instance, it has been utilized in the preparation of macrocyclic lipophilic benzocrown ethers. chemicalbook.comsigmaaldrich.com The synthesis of these complex ring systems, which can range from 23 to 28 atoms and incorporate multiple ether oxygens and aromatic rings, is facilitated by the reactive hydroxyl groups of the precursor. These macrocycles exhibit specific ion-binding properties, making them relevant for applications such as ion-selective sensors.

Building Block for Sophisticated Molecular Architectures

The creation of complex and well-defined molecular architectures is a central goal in supramolecular chemistry. This compound acts as a fundamental building block in the construction of such structures. ru.nl Its rigid phenolic core and flexible hydroxyethoxy chain can be strategically employed to direct the self-assembly of molecules into larger, ordered systems. ru.nl These architectures have potential applications in areas like molecular recognition and the development of functional nanosized materials. ru.nl

Intermediate in the Preparation of Advanced Synthetic Targets

The compound serves as a crucial intermediate in multi-step synthetic pathways aimed at producing complex target molecules. sigmaaldrich.com For example, it is a precursor in the synthesis of a coiled synthetic carboxylic ionophore containing eight ether oxygens and five aromatic rings, designed for the encapsulation of potassium ions. chemicalbook.comsigmaaldrich.com Furthermore, it has been used in the synthesis of fluorescein (B123965) derivatives, where the hydroxyethoxy group can be modified to introduce other functionalities. nih.gov

Precursor for Fluorene-Based Polymer Systems

Fluorene-based polymers are a class of materials known for their excellent thermal stability and optical properties. researchgate.net A derivative of this compound, specifically 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF), is a key monomer in the synthesis of these polymers. rsc.orgresearchgate.net Copolymers synthesized from BPEF have demonstrated high refractive indices, low birefringence, and enhanced hydrolytic stability compared to conventional polycarbonates. rsc.org These properties make them suitable for optical applications such as lenses and display screens. rsc.orgresearchgate.net

MonomerPolymer TypeKey PropertiesPotential Applications
9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF)PolycarbonateHigh refractive index, low birefringence, hydrolytic stabilityOptical lenses, display screens

Application in Glutaminase (B10826351) Inhibitor Scaffold Design

In the field of medicinal chemistry, this compound has been identified as a relevant scaffold for the design of glutaminase inhibitors. Research has shown that compounds incorporating this moiety can exhibit potency comparable to other analogs in inhibiting glutaminase, an enzyme implicated in certain cancers.

Contributions to Advanced Materials Science Research

Beyond its role in organic synthesis, this compound and its derivatives contribute to the development of advanced materials. The incorporation of this compound into polymer backbones can significantly influence the material's properties. For example, its use in the synthesis of polycarbonates can lead to materials with improved resistance to hygrothermal aging. rsc.org Additionally, the presence of the hydroxyethoxy group can be leveraged in the creation of hydrogels and other functional polymers. researchgate.netscienceopen.com

Integration into Polymer and Resin Development

The presence of two hydroxyl groups with different chemical environments allows this compound and its derivatives to serve as monomers in polycondensation reactions for the synthesis of polyesters and polyurethanes.

A notable example is the use of a cardanol-derived diol, specifically 8-(3-(2-hydroxyethoxy)phenyl)octan-1-ol, in the green synthesis of biobased polyesters. acs.org In this research, the diol, which incorporates the this compound moiety, was reacted with various dimethyl esters (dimethyl succinate, dimethyl adipate, and dimethyl sebacate) via enzyme catalysis to produce fully biobased polyesters. acs.org The synthesis was conducted in a solventless system at temperatures below 90 °C, highlighting an environmentally friendly pathway to new polymeric materials. acs.org These resulting polyesters were investigated as additives for polylactic acid (PLA), demonstrating their function in modifying the properties of commercial bioplastics. acs.org

The broader utility of related structures in polymer science provides context for the potential of this compound. For instance, 2-(3-aminophenoxy)ethanol, an aniline (B41778) analog, serves as an intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Similarly, other hydroxyethoxy-functionalized phenols are established as important diol monomers. meisei-chem.co.jpscholaris.ca For example, 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is a key raw material for polyesters, polyurethanes, and polycarbonates. meisei-chem.co.jp These examples underscore the principle that the dual hydroxyl functionality of this compound makes it a suitable candidate for creating polymer chains through reactions like esterification or the formation of urethane (B1682113) linkages. meisei-chem.co.jpscholaris.ca

Table 1: Enzymatic Synthesis of a Polyester from a this compound Derivative Data sourced from research on cardanol-based polyesters. acs.org

Reactant 1Reactant 2CatalystTemperatureSystemResulting Polymer
8-(3-(2-hydroxyethoxy)phenyl)octan-1-olDimethyl Succinate (DMS)Enzyme85 °CSolventlessBiobased Polyester

Design of Novel Functional Materials

The chemical versatility of this compound allows it to be a precursor in the design of a variety of novel functional materials. These materials leverage the unique properties conferred by the (2-hydroxyethoxy)phenyl group to perform specific tasks in fields ranging from biomedicine to advanced imaging.

One area of application is in the development of functional polymer additives, as seen with the cardanol-derived polyesters that act as modifiers for PLA. acs.org Another significant application is in the creation of photoactivatable materials for biological research. uga.edu Derivatives of this compound are used to synthesize "caged" fluorescent dyes, which remain non-fluorescent until activated by light. uga.edu This allows for precise spatial and temporal control in cellular imaging. rsc.org The compound has also been identified as a relevant structure in the development of glutaminase inhibitors for potential cancer therapeutics, where it showed potency comparable to related analogs.

Furthermore, the core structure is integral to building larger, complex molecules for molecular recognition, such as components for ion-selective electrodes and ionophores, which are functional materials designed to selectively bind specific ions. doi.orggoogle.com The synthesis of these diverse materials from a common structural precursor highlights the importance of this compound in advanced materials design.

Role in Polymerizable Eutectic Systems for Specialized Applications

Polymerizable eutectic systems are a class of deep eutectic solvents (DES) where at least one of the components is a monomer. utas.edu.au These systems can act simultaneously as a solvent, a template, and a reactive species, offering a unique environment for polymerization. utas.edu.au DES are typically formed from a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com

While the direct application of this compound as a primary component in a polymerizable eutectic system is not extensively documented, its molecular structure makes it a strong candidate for such roles. With both a phenolic and an alcoholic hydroxyl group, it can function effectively as an HBD. The principle has been demonstrated with other phenolic compounds, which are known to form DES. acs.orguminho.pt

A structurally related compound, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is used as a photoinitiator in polymerizable eutectic inks for applications like conductive paper and strain sensors. utas.edu.aumdpi.com This demonstrates that the hydroxyethoxy-phenol motif is compatible with and can perform specific functions within these specialized systems. Given the established role of phenols in forming eutectics and the known reactivity of monomers within them, this compound holds potential for the design of novel polymerizable eutectic systems for creating specialized materials like porous monoliths or functional hydrogels. utas.edu.auacs.org

Exploration in Ionophore and Sensor Chemistry

The 3-(2-hydroxyethoxy)phenyl moiety has been explored as a key structural component in the synthesis of molecules for chemical sensing and ion recognition. Its ability to be chemically modified into more complex structures is crucial for these applications.

A significant application is in the development of photoactivatable fluorescent probes, also known as "caged" fluorophores. uga.edu Research has detailed the synthesis of 3-(2-Hydroxyethoxy)benzaldehyde, a direct derivative, which serves as a precursor to caged fluorescein. uga.edu These molecules are designed to be non-fluorescent until a photolabile protecting group is cleaved by UV light, releasing the highly fluorescent dye. uga.edu This "turn-on" mechanism is highly valuable for advanced biological imaging and sensor applications, as it allows for the controlled monitoring of specific cellular events. uga.eduunimi.it

Table 2: Synthesis of a Key Intermediate for Fluorescent Probes Data sourced from a thesis on the development of photoactivatable molecules. uga.edu

PrecursorReagentSolventResulting IntermediateApplication
3-(2-((tert-butyldimethylsilyl)oxy)ethoxy)benzaldehydeAqueous HFAcetonitrile (B52724)3-(2-Hydroxyethoxy)benzaldehydePrecursor for caged fluorescein probes

Furthermore, the broader (hydroxyethoxy)phenyl structural unit is found in various molecules designed for molecular recognition. For example, a binaphthol derivative incorporating a 2-(2-hydroxyethoxy)-ethoxymethyl group has been successfully used as a multitopic receptor for amino acid esters in potentiometric ion-selective electrodes. doi.org In another instance, 3,4-bis-(2'-chloroethoxy)phenol was synthesized as a key intermediate for creating coumarocryptand ionophores, which are fluorescent compounds designed for cation sensing. google.com These examples collectively demonstrate the utility of the this compound framework in constructing the sophisticated architectures required for modern ionophores and chemical sensors.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of 3-(2-Hydroxyethoxy)phenol, enabling its separation from reactants, by-products, and other impurities. The choice of chromatographic method depends on the sample matrix, the required resolution, and the analytical objective, whether for qualitative identification or quantitative measurement.

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of a polar hydroxyl group, derivatization is often employed to increase its volatility and improve peak shape.

Detailed Research Findings: In many GC applications involving phenolic compounds, especially within complex matrices like hair dyes or environmental samples, derivatization is a common prerequisite for analysis. mdpi.comresearchgate.net A typical derivatization agent is acetic anhydride (B1165640), which converts the hydroxyl group into an ester, thereby reducing its polarity. mdpi.com The use of a mass spectrometer (MS) as a detector (GC-MS) is particularly advantageous as it provides not only quantitative data but also structural information based on the fragmentation pattern of the analyte. mdpi.comchrom-china.com

For the analysis of phenolic compounds, capillary columns with stationary phases of varying polarity, such as those based on polyethylene (B3416737) glycol (PEG) or polysiloxanes, are frequently used. chrom-china.comgoogle.com The selection of the stationary phase is critical for achieving baseline separation of all components in a mixture. chrom-china.comnih.gov In studies of hair dye components, which include a variety of phenolic and amine compounds, specialized stationary phases have been developed to enhance separation efficiency. chrom-china.comnih.gov For instance, a novel triptycene-polyethylene glycol (TP-PEG) stationary phase has demonstrated excellent separation performance for both polar and nonpolar analytes. chrom-china.com

The following table outlines a hypothetical GC-MS method for the analysis of derivatized this compound, based on common practices for similar analytes.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition
Column Capillary column (e.g., SPB-1, 30 m x 0.32 mm, 1.00 µm film thickness) conicet.gov.ar
Injector Temperature 250 °C unibo.it
Oven Program Initial temp 50°C (hold 2 min), ramp 10°C/min to 120°C, then 25°C/min to 280°C (hold 3 min) unibo.it
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI), 70 eV d-nb.info

| Derivatization | Acetylation of the hydroxyl group to enhance volatility mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally labile phenolic compounds. chromatographyonline.commdpi.comnih.gov It offers high resolution and is well-suited for separating isomers and complex mixtures. chromatographyonline.comwalshmedicalmedia.com

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenolic compounds. chromatographyonline.commdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobicity of the analytes; more polar compounds elute earlier. For complex samples, gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve adequate separation of all components. chromatographyonline.commdpi.com

The detection of this compound in HPLC is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. mdpi.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). mdpi.com

Table 2: Typical HPLC Conditions for the Analysis of this compound

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD) or UV-Vis, monitoring at ~275 nm

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative analysis of phenolic compounds and for monitoring the progress of chemical reactions. oup.combjbms.org

Detailed Research Findings: For the analysis of phenolic compounds by TLC, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govoup.com A variety of mobile phase systems can be employed, with the polarity adjusted to achieve the desired separation. A common mobile phase for phenols is a mixture of a nonpolar solvent, a moderately polar solvent, and an acid, such as n-hexane, ethyl acetate (B1210297), and acetic acid. nih.gov Another reported solvent system for phenols is composed of formic acid, ethyl ether, and acetonitrile saturated with pentane. oup.com

Visualization of the separated spots on the TLC plate can be achieved by several methods. Due to its aromatic ring, this compound can be visualized under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator. libretexts.org Additionally, various staining reagents can be used to visualize phenolic compounds, such as a solution of Fast Blue B salt or iron(III) chloride, which form colored complexes with phenols. nih.govlibretexts.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification of this compound by providing detailed information about its molecular structure, including the arrangement of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the carbon-hydrogen framework of this compound.

Detailed Research Findings: The ¹H NMR spectrum of a related compound, 2-phenoxyethanol (B1175444), shows characteristic signals for the aromatic protons, the protons of the two methylene (B1212753) groups, and the hydroxyl proton. rsc.org For this compound, the aromatic protons would exhibit a more complex splitting pattern due to the meta-substitution on the benzene (B151609) ring. The protons on the carbon adjacent to the ether oxygen are expected to appear in the range of 3.4 to 4.5 δ. pressbooks.pubopenstax.org

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. In ethoxylated phenols, the carbon atoms of the ethoxy group typically resonate in the range of 50 to 80 ppm. pressbooks.pubgoogle.com The aromatic carbons will have distinct chemical shifts depending on their position relative to the hydroxyl and ethoxy substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 6.5 - 7.3 (multiplet) 102 - 131
Aromatic C-O (Phenol) - 157 - 159
Aromatic C-O (Ether) - 158 - 160
O-CH₂-CH₂-OH ~ 4.1 (triplet) ~ 69
O-CH₂-CH₂-OH ~ 3.9 (triplet) ~ 61
Phenolic OH Variable (broad singlet) -
Alcoholic OH Variable (triplet) -

Note: Predicted values are based on data for structurally similar compounds like 2-phenoxyethanol and other substituted phenols. d-nb.inforsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), ether (C-O), and aromatic (C=C and C-H) groups.

Detailed Research Findings: The IR spectrum of an alcohol is dominated by a strong, broad absorption band for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. msu.edu Aromatic ethers exhibit a characteristic aryl-O stretch between 1270 and 1230 cm⁻¹. wiley.com The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. pressbooks.pub The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. osti.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) Stretching (H-bonded) 3200 - 3600 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 3000 Medium
Aromatic C=C Stretching 1450 - 1600 Medium to Weak
Aromatic Ether (Aryl-O) Stretching 1230 - 1270 Strong
Primary Alcohol (C-O) Stretching ~ 1050 Strong

Note: Values are based on general IR correlation tables and data for similar compounds. pressbooks.pubmsu.eduwiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The presence of the phenol (B47542) group is central to its UV absorption profile. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. researchgate.net For instance, a simple phenol solution shows a characteristic absorption maximum (λmax) around 270 nm. researchgate.net The electronic arrangement in a molecule, specifically conjugation, heavily influences its color and UV-Vis spectrum. libretexts.org In conjugated molecules, which feature alternating single and double bonds, the energy gaps between electron levels shrink as conjugation increases, leading to absorption at longer wavelengths. libretexts.org

For this compound, the benzene ring constitutes a chromophore. The addition of the hydroxyl (-OH) and hydroxyethoxy (-OCH2CH2OH) substituents, acting as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Research on related compounds, such as those used in polymerizable UV absorbers, utilizes UV-Vis spectroscopy to monitor their behavior and stability. arkat-usa.org Studies on lignin (B12514952) methylolation, a process involving phenolic hydroxyl groups, also employ UV-Vis spectroscopy to monitor the reaction by observing the decay in these groups, with spectra showing maxima near 300 nm and 360 nm for certain phenolic structures. mdpi.com While a specific spectrum for this compound is not detailed in the provided results, its profile is expected to be consistent with substituted phenols, showing primary absorption bands likely in the 270-280 nm range.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of the related isomer, 4-(2-Hydroxyethoxy)phenol, has been determined, revealing a triclinic crystal system (space group P1). This structural data validates the presence of extensive hydrogen bonding networks, a feature that would also be prominent in the 3-substituted isomer. Similarly, X-ray crystal structures have been solved for macrocycles synthesized using the ortho-isomer, 2-(2-Hydroxyethoxy)phenol (B1293960), as a building block. researchgate.net These complex structures are stabilized by the coordination of the ether and hydroxyl groups to metal ions, highlighting the compound's capacity for chelation and hydrogen bonding. researchgate.net It is therefore highly probable that this compound also forms significant intermolecular hydrogen bonds in its crystalline form, involving both the phenolic hydroxyl group and the terminal hydroxyl group of the ethoxy side chain.

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the identification and quantification of this compound, often coupled with chromatographic separation techniques to handle complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the polarity and lower volatility of the hydroxyl groups, phenolic compounds like this compound often require derivatization prior to GC-MS analysis to improve their chromatographic behavior and thermal stability. nih.gov However, underivatized phenols can also be analyzed directly.

In several studies, derivatives or related structures of this compound have been identified in complex mixtures using GC-MS. For example, Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester was identified in the methanolic extracts of various plants, including Zanthoxylum rhetsa and Diospyros montana. thebioscan.comijsrst.com Another study identified 2-(2-Hydroxyethoxy)phenol itself as a phytochemical constituent in the ethanol (B145695) extract of Holarrhena pubescens bark. unar.ac.id The mass spectra obtained from GC-MS provide fragmentation patterns that are crucial for structural elucidation, often compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation. nih.gov

Compound IdentifiedMatrixTechniqueReference
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl esterMethanolic extract of Zanthoxylum rhetsa fruitsGC-MS ijsrst.com
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl esterMethanolic extract of Diospyros montana leavesGC-MS thebioscan.com
2-(2-Hydroxyethoxy)phenolEthanol extract of Holarrhena pubescens barkGC-MS unar.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/ESI-MSn)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful technique for analyzing less volatile and thermally sensitive compounds like this compound without the need for derivatization. google.com This method is highly sensitive and selective, making it suitable for complex biological and environmental samples. nih.gov

One study tentatively identified 2-(2-hydroxyethoxy)phenol in the acetonitrile extract of juvenile walnut fruit using LC-MS analysis in negative ion mode. tjnpr.org Another source details a reverse-phase HPLC method for the separation of this compound using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com High-resolution techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) allow for the comprehensive screening of chemicals in biological samples, and have been used to detect related compounds such as 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one in plasma. nih.gov LC-MS/MS analysis provides structural information through fragmentation patterns, which helps in the unambiguous identification of the analyte in complex matrices. google.comresearchgate.net

Compound/Related CompoundMatrixTechniqueKey FindingsReference
2-(2-hydroxyethoxy)phenolJuvenile Juglans regia L. (walnut) fruit extractLC-MSTentatively identified at a concentration of 0.0023% tjnpr.org
This compoundN/A (Method development)RP-HPLCSeparation using MeCN/Water/Phosphoric acid mobile phase sielc.com
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-oneHuman PlasmaLC-QTOF/MSScreened as a potential environmental chemical exposure nih.gov

Derivatization Strategies for Enhanced Mass Spectrometric Detection

Derivatization is a crucial step in the analysis of phenolic compounds, especially for GC-MS, to enhance volatility, improve thermal stability, and increase detection sensitivity. nih.gov For LC-MS, derivatization can be used to improve ionization efficiency and achieve better sensitivity. mdpi.com

Common derivatization strategies for phenols include:

Silylation : This is a widely used method where active protons in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govmdpi.com The resulting TMS-ethers are more volatile and less polar, making them ideal for GC-MS analysis. nih.gov

Acylation : This involves converting the phenolic hydroxyl group into an ester. A French normalized method for water analysis recommends in-situ derivatization with acetic anhydride to convert phenols into phenyl acetates, which exhibit better performance on GC/MS columns. restek.com Another novel approach uses perfluorooctanoyl chloride to create a derivative with a strong molecular ion signal in the mass spectrum, facilitating unambiguous confirmation. nih.gov

Alkylation : This strategy can involve forming methylated phenol derivatives.

Derivatization for LC-MS : For LC-ESI-MS/MS, derivatization can enhance ionization efficiency. For example, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been used to derivatize phenols, creating a permanently charged molecule that shows enhanced signal intensity in positive electrospray ionization mode. mdpi.com Similarly, isonicotinoyl chloride (INC) has been used to acylate phenolic hydroxyl groups, leading to favorable MS responses. nih.gov

These strategies are essential for overcoming analytical challenges and enabling the robust and sensitive quantification of this compound in various research contexts. mdpi.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are employed to investigate the fundamental characteristics of the 3-(2-Hydroxyethoxy)phenol molecule, including its most stable three-dimensional arrangements and its electronic nature.

The flexibility of the ethoxy side chain in this compound allows it to adopt multiple conformations. Conformational analysis through computational methods seeks to identify the most stable geometries (conformers) by calculating their relative energies. These studies typically involve rotating the dihedral angles of the C-C and C-O bonds in the side chain to map the potential energy surface. The global minimum on this surface corresponds to the most stable conformer. The stability of different conformers is often influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen of the side chain and the phenolic oxygen, or the ether oxygen. The relative energies of these conformers determine their population distribution at a given temperature.

The electronic structure of this compound dictates its chemical behavior and reactivity. Quantum chemical calculations are used to determine key electronic properties and reactivity descriptors. These descriptors, derived from conceptual Density Functional Theory (DFT), help predict how the molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. Fukui functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of reactivity across the molecular structure.

Table 1: Calculated Electronic Properties of this compound Note: The values presented are illustrative and would be derived from specific computational studies (e.g., using DFT with a specific basis set).

Parameter Symbol Illustrative Value Description
Highest Occupied Molecular Orbital Energy EHOMO -5.8 eV Energy of the highest orbital containing electrons; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO -0.9 eV Energy of the lowest orbital without electrons; relates to electron-accepting ability.
HOMO-LUMO Energy Gap ΔE 4.9 eV Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.
Electronegativity χ 3.35 eV A measure of the molecule's ability to attract electrons.
Chemical Hardness η 2.45 eV Resistance of the molecule to change its electron configuration.
Global Softness S 0.41 eV-1 The reciprocal of chemical hardness; indicates the molecule's polarizability.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. By modeling the reaction coordinates, researchers can identify key structures along the reaction path, providing a detailed understanding of the mechanism.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Characterizing the geometry and energy of the transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For reactions involving this compound, such as its synthesis via Williamson ether synthesis from resorcinol (B1680541) and 2-chloroethanol, computational methods can model the transition state of the nucleophilic attack, providing insights into the bond-forming and bond-breaking processes.

Predictive Spectroscopic Property Calculations

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating various types of spectra before a compound is synthesized or isolated. nii.ac.jpmdpi.com These calculations are crucial for structural elucidation, understanding electronic properties, and interpreting experimental data.

Computational models first determine the molecule's most stable three-dimensional geometry through energy minimization. researchgate.net Using this optimized structure, further calculations can predict spectroscopic parameters with a reasonable degree of accuracy. For instance, methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com Vibrational frequencies for Infrared (IR) and Raman spectra are determined through frequency calculations, while electronic transitions for UV-Vis spectra are predicted using TD-DFT. mdpi.comacs.org

Predictive NMR Spectroscopic Analysis

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. nih.govd-nb.info These predictions help in assigning peaks in experimental spectra and confirming the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the hydroxyethoxy group, and the phenolic and alcoholic hydroxyl protons.

Below is a table representing the type of data that would be generated from DFT-based NMR predictions for the key nuclei in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic C-H (Positions 2, 4, 6)6.6 - 7.2Multiplet102 - 122
Aromatic C-H (Position 5)7.1 - 7.4Triplet130 - 132
Aromatic C-O (Phenol)--157 - 160
Aromatic C-O (Ether)--158 - 161
-O-CH₂- (Ether)3.9 - 4.2Triplet68 - 72
-CH₂-OH (Alcohol)3.7 - 4.0Triplet60 - 64
Phenolic -OH8.5 - 9.5Singlet-
Alcoholic -OH4.5 - 5.5Triplet (or Broad Singlet)-

Predictive Vibrational Spectroscopy (IR)

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands in an Infrared (IR) spectrum. researchgate.netmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of chemical bonds. These predictions are invaluable for identifying functional groups and confirming the molecule's identity. For this compound, key predicted vibrations would include the O-H stretches from the phenol (B47542) and alcohol groups, C-O stretches from the ether and alcohol functionalities, and various vibrations associated with the aromatic ring.

The following table details the characteristic vibrational frequencies that would be predicted for this compound using DFT methods.

Table 2: Predicted IR Vibrational Frequencies for this compound.
Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Predicted Intensity
Phenolic O-HStretching3550 - 3650Strong, Sharp
Alcoholic O-HStretching (H-bonded)3200 - 3500Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Aromatic C=CStretching1580 - 1610, 1450 - 1500Medium to Strong
C-O (Ether & Phenol)Stretching1200 - 1300Strong
C-O (Primary Alcohol)Stretching1000 - 1080Strong

Predictive UV-Vis Electronic Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a maximum absorption wavelength (λmax) and an oscillator strength (f), which is related to the intensity of the absorption band. mdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring chromophore.

A representative table of TD-DFT predictions for the primary electronic transitions is shown below.

Table 3: Predicted UV-Vis Absorption Data for this compound.
Transition TypePredicted λmax (nm)Predicted Oscillator Strength (f)Description
π → π~275 - 285~0.05Primary aromatic band (B-band)
π → π~215 - 225~0.20Secondary aromatic band (E-band)

Emerging Research Directions and Future Perspectives

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for 3-(2-hydroxyethoxy)phenol and its derivatives is a significant area of ongoing research. Traditional synthesis methods are being replaced by greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

A notable advancement is the use of bio-based starting materials. For instance, vanillin (B372448), a compound derivable from lignin (B12514952), can be converted into diols like 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol through a two-step process involving hydroxyethylation with ethylene (B1197577) carbonate followed by reduction. nih.govmdpi.com This approach, particularly when employing solvent-free conditions and catalysts like ionic liquids or tetrabutylammonium (B224687) iodide (TBAI), presents a sustainable pathway to valuable polymer precursors. nih.govmdpi.com Research has demonstrated high yields for these conversions, making them attractive for industrial applications. nih.gov

Enzymatic catalysis is another promising avenue for the sustainable synthesis of polyesters derived from related diols. acs.org Biocatalyzed polymerization offers a milder and more selective alternative to traditional metal-catalyzed polycondensation, which often requires high temperatures. acs.org Although metal catalysts may currently yield higher molecular weight polymers, the optimization of enzymatic processes is a key focus for future research. acs.org The use of green solvents, such as methyl tetrahydrofuran (B95107) (MeTHF), in the purification process further enhances the sustainability of this methodology. acs.org

The exploration of greener reagents, such as dialkyl carbonates (DACs), is also gaining traction. frontiersin.org DACs, like dimethyl carbonate (DMC), are non-toxic and biodegradable, serving as both reagents and solvents in cyclization reactions to form heterocycles. frontiersin.org Research on related phenolic compounds, such as 2-(2-hydroxyethyl)phenol, has shown that acids like the exchange resin Amberlyst-15 can efficiently catalyze cyclization in the presence of DMC, highlighting a potential pathway for creating novel derivatives. frontiersin.org

Future research will likely focus on:

Optimizing reaction conditions for bio-based syntheses to improve yields and molecular weights.

Discovering and engineering more efficient and robust enzymes for polymerization.

Expanding the scope of green reagents and catalysts for the synthesis of a wider range of this compound derivatives.

Expansion of Applications in Advanced Functional Materials

The unique molecular structure of this compound, featuring both a phenolic hydroxyl group and a flexible hydroxyethoxy side chain, makes it a valuable building block for a variety of advanced functional materials.

In the realm of polymer chemistry, derivatives of this compound are being investigated for the creation of novel polyesters and polyurethanes. nih.govacs.org For example, cardanol-based diols, which share structural similarities, have been used to synthesize linear polyesters. acs.org These polyesters can act as plasticizers for poly(lactic acid) (PLA), a biodegradable polymer, improving its flexibility and elongation at break. acs.org The thermal stability of these resulting polymers is often higher than the initial diol, indicating the formation of more robust materials. acs.org

Furthermore, diols derived from hydroxyethylated phenolic aldehydes are used to produce a range of polyesters and polyurethanes with varying thermal properties, influenced by the rigidity of the polymer chain. nih.gov The synthesis of mono-benzoxazines from the related 2-(2-hydroxyethoxy)phenol (B1293960) demonstrates the potential for creating thermosetting resins with good thermal stability. researchgate.net

The structure of this compound also lends itself to the synthesis of macrocyclic compounds. The related isomer, 2-(2-hydroxyethoxy)phenol, is a key precursor in the preparation of macrocyclic lipophilic benzocrown ethers and coiled synthetic carboxylic ionophores capable of encapsulating ions like potassium. sigmaaldrich.comsigmaaldrich.comdcu.ie This suggests potential applications for this compound derivatives in ion sensing and transport.

Future research is expected to explore:

The synthesis of a broader range of polymers and copolymers incorporating this compound to fine-tune material properties for specific applications.

The development of functional materials for electronics, such as resin modifiers for polycarbonates and other engineering plastics. meisei-chem.co.jp

The creation of novel flame-retardant additives, drawing inspiration from research on hyperbranched polyphosphoesters. mpg.de

Integration with Bio-inspired Chemical Systems

The structural motifs present in this compound are relevant to the design of bio-inspired and biocompatible materials. The combination of phenolic and alcohol functionalities allows for interactions that mimic biological systems.

Polyphenols, a broad class of compounds that includes this compound, are known for their biocompatibility and ability to interact with biological molecules and surfaces. researchgate.net This has inspired the synthesis of polymers with phenolic groups for applications in biomaterials. For example, catechol- and gallol-functionalized polymers exhibit strong antioxidant properties and can adhere to various substrates. researchgate.net This suggests that polymers derived from this compound could have similar adhesive and antioxidant capabilities, making them suitable for applications like tissue adhesion and drug delivery. researchgate.net

In the field of soft robotics and tissue engineering, hydrogels are a critical component. Photoinitiators with structures similar to this compound, such as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, are used in the photopolymerization of hydrogels like polyethylene (B3416737) glycol diacrylate (PEGDA) and gelatin methacryloyl (GelMA). nih.govnih.gov These hydrogels can be used to create scaffolds for cell culture and to build bio-inspired soft robots. nih.gov The ability to precisely control the properties of these hydrogels is crucial for creating functional biological constructs. nih.govnih.gov

The development of biomimetic catalysts and reaction pathways is another area of interest. Research into the biomimetic photocycloaddition of 3-hydroxyflavones to create rocaglate derivatives, which are potent inhibitors of eukaryotic translation, highlights the potential for using light-driven, bio-inspired reactions to synthesize complex and biologically active molecules. researchgate.net

Future research directions include:

Synthesizing and characterizing polymers based on this compound to evaluate their potential in biomedical applications, including as adhesives, antioxidant coatings, and drug delivery vehicles.

Incorporating this compound derivatives into hydrogel formulations to create materials with tailored mechanical and biological properties for tissue engineering and regenerative medicine.

Exploring the use of this compound as a scaffold for the synthesis of novel bioactive compounds through bio-inspired synthetic strategies.

Development of Advanced Analytical and Computational Tools

The characterization and prediction of the properties of this compound and its derivatives rely on the continuous development of sophisticated analytical and computational methods.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a fundamental tool for the analysis and separation of this compound. sielc.com Reverse-phase HPLC methods using mobile phases containing acetonitrile (B52724) and water are commonly employed. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.com The development of ultra-high-performance liquid chromatography (UPLC) methods with smaller particle columns allows for faster analyses. sielc.com

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for the identification and quantification of phenolic compounds and their metabolites in complex mixtures. mdpi.comfood.gov.uk High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) and Orbitrap technologies, provides exact molecular mass and elemental composition, which is crucial for the structural elucidation of novel derivatives and for non-targeted screening of environmental or biological samples. mdpi.comnih.gov

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of this compound and its reaction products, such as polymers. acs.org

Computational Tools: Computational studies are increasingly used to complement experimental work. For instance, computational methods are employed to study the properties of materials for applications in modern communication and sensors. In the study of reaction mechanisms, theoretical calculations can help to determine the most favorable reaction pathways, as seen in the DMC-based cyclization of related phenols. frontiersin.org Density functional theory (DFT) calculations have been used to validate proposed ring-opening polymerization pathways of benzoxazines derived from similar phenolic structures. researchgate.net

Future advancements in this area will likely involve:

The development of more sensitive and high-throughput analytical methods for the comprehensive profiling of this compound derivatives in various matrices.

The expanded use of HRMS for metabolomics and environmental monitoring to understand the fate and impact of these compounds.

The increased integration of computational modeling with experimental studies to design new materials with desired properties and to predict the outcomes of novel synthetic routes.

Interactive Data Table: Analytical Methods for Phenolic Compounds

Analytical TechniqueAbbreviationPrimary Use for this compound & DerivativesKey Information Provided
High-Performance Liquid ChromatographyHPLCSeparation and Quantification sielc.comRetention time, Purity
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and Quantification in complex mixtures food.gov.ukMolecular weight, Fragmentation pattern
High-Resolution Mass SpectrometryHRMSStructural Elucidation, Non-targeted screening mdpi.comExact mass, Elemental composition
Nuclear Magnetic Resonance SpectroscopyNMRStructural Confirmation Chemical structure, Connectivity of atoms
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile derivatives food.gov.ukMolecular weight, Fragmentation pattern

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (ASTM D6978), safety goggles, and fume hoods. Skin/eye exposure requires immediate rinsing (15 min water flush). Storage conditions: 2–8°C in amber glass under N2. Spill management: absorb with vermiculite, neutralize with 10% NaOH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.